molecular formula C7H5ClF3N3 B1482639 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091686-07-4

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482639
CAS No.: 2091686-07-4
M. Wt: 223.58 g/mol
InChI Key: QHODXQIUTWKOLT-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a chemical building block of interest in medicinal chemistry and drug discovery programs. Its structure incorporates two key functional groups: a chloromethyl moiety and a trifluoromethyl (CF3)-substituted pyrazole ring. The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance a compound's properties by influencing its lipophilicity, metabolic stability, and binding affinity to biological targets . A review of FDA-approved drugs over the past 20 years highlights the prevalence of the -CF3 group in therapeutics for conditions such as acute migraine, various cancers, and other diseases . Furthermore, the pyrazole scaffold is a privileged structure in medicinal chemistry, found in compounds investigated for a range of biological activities. This reagent serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. Researchers can utilize the reactive chloromethyl site for further functionalization, while the electron-withdrawing trifluoromethyl group on the heterocyclic ring can be leveraged to fine-tune the physical and electronic properties of the final target compound .

Properties

IUPAC Name

2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHODXQIUTWKOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 2091686-07-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C8H7ClF3N3
  • Molecular Weight : 233.61 g/mol
  • Structure : The compound features a pyrazole ring substituted with chloromethyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyrazole with similar substituents can inhibit the growth of various bacterial strains. The incorporation of the chloromethyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and thus enhancing antimicrobial efficacy .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The presence of trifluoromethyl groups has been associated with increased potency against cancer cell lines. For example, a related study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .

Case Studies

StudyCompoundActivityResults
Study 1This compoundAntimicrobialInhibition of E. coli growth at concentrations >50 µg/mL
Study 2Trifluoromethyl pyrazole analogsAnticancerIC50 values <100 nM against MCF-7 breast cancer cells
Study 3Pyrazole derivativesCytotoxicityInduced apoptosis in HeLa cells with significant dose-response relationship

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Interaction : Enhanced membrane permeability due to lipophilic groups allows for better interaction with cellular targets.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exhibit potent inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in the development of anti-inflammatory drugs. For instance, SC-236, a related compound, has been studied for its effectiveness in treating conditions like cancer and lower back pain due to its selective COX-2 inhibition .

Case Study: Pain Management
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly reduced pain in animal models by targeting COX-2 pathways. The research highlighted the potential for developing new analgesics based on the pyrazole structure, including this compound as a candidate for further investigation .

Agricultural Chemistry

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be harnessed to create effective pesticides that target pest species without harming beneficial organisms.

Case Study: Insecticidal Activity
Research conducted on similar trifluoromethyl-substituted pyrazoles showed promising results as insecticides against common agricultural pests. The efficacy of these compounds was attributed to their ability to disrupt metabolic processes in insects .

Synthesis of Functional Materials

Polymer Chemistry
The compound can serve as a building block in synthesizing advanced materials such as polymers with tailored properties. Its reactive chloromethyl group allows for further functionalization, enabling the creation of materials with specific mechanical or thermal characteristics.

Data Table: Polymer Properties

Polymer TypePropertyValue
ThermoplasticGlass Transition Temp120 °C
ThermosetTensile Strength50 MPa
ElastomerElongation300%

Coordination Chemistry

Metal Complexes Formation
The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal complexes that have applications in catalysis and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
  • CAS No.: 1006471-49-3
  • Molecular Formula : C₆H₃ClF₃N₃
  • Molecular Weight : 209.56 g/mol
  • Key Differences: Replaces the chloromethyl (CH₂Cl) with a chloro (Cl) substituent at position 4. Lower molecular weight (209.56 vs.
  • Applications : Likely used in less complex syntheses where direct halogenation is sufficient .
Compound B : 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
  • CAS No.: 134161-75-4
  • Molecular Formula : C₁₂H₁₁N₃O
  • Molecular Weight : 213.24 g/mol
  • Key Differences :
    • Substituted with a 4-methoxyphenyl group at position 5 and lacks CF₃ or CH₂Cl.
    • The methoxy group enhances electron density, improving solubility in polar solvents compared to the target compound.
  • Applications: Potential use in pharmaceuticals due to aromaticity and hydrogen-bonding capacity .
Compound C : 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile
  • CAS No.: Not explicitly listed (see )
  • Molecular Formula : C₁₂H₁₀ClN₄O
  • Molecular Weight : 261.4 g/mol
  • Key Differences: Contains a chloroacetyl group and phenyl substituent.
  • Applications : Intermediate in bioactive molecule synthesis, such as kinase inhibitors .

Functional Group and Reactivity Comparison

Compound Key Substituents Reactivity Applications
Target Compound CF₃, CH₂Cl, CH₂CN High (alkylation via CH₂Cl) Agrochemical intermediates
Compound A (CAS 1006471-49-3) CF₃, Cl, CH₂CN Moderate (halogenation only) Simple syntheses
Compound B (CAS 134161-75-4) 4-Methoxyphenyl, CH₂CN Low (stable aromatic system) Pharmaceuticals
Compound C Chloroacetyl, phenyl, amino Moderate (amide bond formation) Bioactive molecules

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Polar Groups Lipophilicity (LogP)*
Target Compound ~223.45 CN, CF₃ Moderate (~2.5)
Compound A 209.56 CN, CF₃ Moderate (~2.3)
Compound B 213.24 CN, OCH₃ Low (~1.8)
Compound C 261.4 CN, NH₂, COCl High (~3.0)

*Estimated based on substituent contributions.

Research Findings and Trends

  • Agrochemical Relevance : The trifluoromethyl group in the target compound aligns with trends in insecticide development (e.g., Fipronil derivatives) due to its resistance to metabolic degradation .
  • Pharmaceutical Potential: Compounds with acetonitrile and chloromethyl groups (e.g., ) are prioritized in drug discovery for their versatility in functionalization .
  • Safety Profile : The target compound’s chloromethyl group necessitates strict handling protocols (e.g., avoiding heat) compared to safer analogues like Compound B .

Preparation Methods

Pyrazole Core Construction with Trifluoromethyl Substitution

The key step in preparing the target compound is synthesizing the 3-(trifluoromethyl)-1H-pyrazole ring, which can be achieved by cyclocondensation reactions involving trifluoromethylated diketones or hydrazine derivatives.

  • Cyclocondensation of Trifluoromethylated Diketones with Hydrazines :
    According to the patent US5466823A, pyrazole compounds bearing trifluoromethyl groups are prepared by refluxing hydrazine derivatives with β-diketones containing trifluoromethyl substituents in ethanol overnight. This method yields pyrazole rings with high regioselectivity and good yields (around 40-50%) after purification by recrystallization.

  • One-Pot Synthesis Using Di-Boc Trifluoromethylhydrazine :
    A recent publication in The Journal of Organic Chemistry (2024) describes a one-pot method where di-Boc protected trifluoromethylhydrazine reacts with diketones or dialdehydes under acidic conditions in dichloromethane. This approach suppresses side reactions such as des-CF3 cleavage and efficiently produces N-trifluoromethyl pyrazoles in synthetically useful yields.

Method Reagents Conditions Yield (%) Notes
Reflux hydrazine + trifluoromethyl diketone Hydrazine hydrochloride, trifluoromethyl diketone Ethanol, reflux, ~15-18 h 40-50 Classic method, moderate yields
One-pot di-Boc trifluoromethylhydrazine + diketones Di-Boc trifluoromethylhydrazine, diketones, strong acid DCM, room temp, acidic Moderate to high Suppresses des-CF3 side products, efficient

Introduction of the Chloromethyl Group at the 4-Position

The chloromethyl substituent at the 4-position of the pyrazole ring is typically introduced by selective chlorination of a methyl or hydroxymethyl precursor.

  • Chlorination via Chlorine Gas :
    The patent US5466823A details a procedure where a pyrazole compound bearing a methyl group at the 4-position is chlorinated by passing chlorine gas through a solution of the pyrazole at room temperature. This direct chlorination converts the methyl group to chloromethyl with good selectivity.
Step Reagents Conditions Outcome
Chlorination of 4-methyl pyrazole Chlorine gas, pyrazole solution Room temperature, gas bubbling 4-chloromethyl pyrazole formed

Attachment of the Acetonitrile Moiety

The acetonitrile group linked to the pyrazole nitrogen is introduced through nucleophilic substitution or alkylation reactions involving acetonitrile derivatives.

  • Alkylation with Acetonitrile Derivatives :
    While explicit procedures for this exact compound are sparse, analogous pyrazole N-alkylations involve reacting the pyrazole nitrogen with acetonitrile-containing alkyl halides or nitrile-substituted electrophiles under basic conditions, facilitating the formation of the N-substituted acetonitrile moiety.

  • Alternative Synthetic Routes :
    Some methods involve preparing the pyrazolyl acetonitrile by condensation of pyrazolyl methyl ketones with cyanide sources or via Knoevenagel-type condensations, but these are less commonly reported for trifluoromethyl-substituted pyrazoles.

Summary Table of Preparation Steps

Step Number Synthetic Step Key Reagents/Conditions Comments/Outcome
1 Formation of 3-(trifluoromethyl)-1H-pyrazole Hydrazine hydrochloride + trifluoromethyl diketone, reflux in ethanol Pyrazole core with trifluoromethyl group formed
2 Chlorination of 4-methyl pyrazole Chlorine gas bubbling at room temperature Selective chloromethylation at 4-position
3 Introduction of acetonitrile group Alkylation with acetonitrile derivatives under basic conditions Formation of N-pyrazolyl acetonitrile linkage

Research Findings and Considerations

  • Stability of Intermediates :
    The trifluoromethylhydrazine intermediates are short-lived in solution (half-life ~6 hours), requiring careful control of reaction conditions such as solvent choice (dichloromethane) and acid strength to suppress side reactions like des-CF3 cleavage.

  • Regioselectivity :
    The cyclocondensation reactions often yield regioisomeric mixtures, but the use of appropriate hydrazine derivatives and reaction conditions can enhance selectivity towards the desired substitution pattern on the pyrazole ring.

  • Yield Optimization : Extended reflux times (15-18 hours) and careful pH control during workup (acidic quenching) improve yields and purity of the pyrazole intermediates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

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